Superior D2(High) Receptor Affinity of N-Propylnorapomorphine HCl Relative to Apomorphine and Clinical Dopamine Agonists
N-Propylnorapomorphine HCl exhibits a dissociation constant (Ki) of 0.18 nM at the high-affinity state of the dopamine D2 receptor (D2(High)), which is approximately 10-fold lower (i.e., 10-fold higher affinity) than the Ki of 1.8 nM observed for apomorphine under identical assay conditions [1]. This enhanced affinity positions NPA HCl as one of the most potent D2(High) agonists reported, exceeding the affinities of several clinically utilized dopamine agonists, including bromocriptine (Ki = 0.9 nM), quinagolide (Ki = 0.52 nM), and cabergoline (Ki = 0.36 nM) [1].
| Evidence Dimension | Binding affinity (Ki) at dopamine D2(High) receptor |
|---|---|
| Target Compound Data | Ki = 0.18 nM |
| Comparator Or Baseline | Apomorphine: Ki = 1.8 nM; Bromocriptine: Ki = 0.9 nM; Quinagolide: Ki = 0.52 nM; Cabergoline: Ki = 0.36 nM |
| Quantified Difference | NPA exhibits 10-fold higher affinity than apomorphine (0.18 nM vs 1.8 nM) and 2- to 5-fold higher affinity than other clinically used agonists |
| Conditions | In vitro radioligand binding assays using [3H]spiperone or [3H]NPA in rat striatal membranes or cloned human D2 receptors expressed in CHO cells |
Why This Matters
This 10-fold increase in D2(High) affinity compared to apomorphine enables experiments requiring lower compound concentrations to achieve equivalent receptor occupancy, reducing off-target effects and improving the signal-to-noise ratio in receptor binding and functional assays.
- [1] Antiparkinson therapeutic potencies correlate with their affinities at dopamine D2(High) receptors. Synapse, 2007, 61(12), 1013-1018. View Source
